

Structure-Activity Relationship of Azalamellarin N Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Azalamellarin N

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This guide provides a comparative analysis of **Azalamellarin N** analogs, focusing on their structure-activity relationships (SAR). Azalamellarins are synthetic derivatives of the marine natural product lamellarin N, where the characteristic lactone B-ring is replaced by a lactam ring. This modification has been shown to significantly influence their biological activity, particularly as potent inhibitors of cancer-related kinases. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Data Presentation: Comparative Biological Activity of Azalamellarin N Analogs

The biological activity of **Azalamellarin N** and its analogs has been primarily evaluated against drug-resistant epidermal growth factor receptor (EGFR) mutants and various cancer cell lines. The substitution pattern on the A-ring and the integrity of the lactam B-ring are crucial determinants of their inhibitory potency and selectivity.

Compound	R ¹	R ²	EGFR T790M/L858R IC ₅₀ (nM) [1][2]	EGFR WT IC ₅₀ (nM)[1] [2]	Selectivity Index (WT/Mutant)
Azalamellarin N (5)	OMe	OMe	>1000	>1000	-
Analog 6	O(CH ₂) ₃ NMe ₂	OMe	16	61	3.8
Analog 7	OMe	O(CH ₂) ₃ NMe ₂	11	46	4.2
Analog 10	O(CH ₂) ₃ NMe ₂	O(CH ₂) ₃ NMe ₂	1.7	4.6	2.7

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity Index is the ratio of IC₅₀ for wild-type (WT) EGFR to mutant EGFR, with higher values indicating greater selectivity for the mutant.

Compound	HuCCA-1 IC ₅₀ (μM)[3][4]	A549 IC ₅₀ (μM) [3][4]	HepG2 IC ₅₀ (μM)[3][4]	MOLT-3 IC ₅₀ (μM)[3][4]
Azalamellarin D (3)	0.53	0.84	0.76	0.48
N-allyl- azalamellarin D	>10	>10	>10	>10
N-propyl- azalamellarin D	>10	>10	>10	>10

IC₅₀ values represent the concentration of the compound required to cause 50% inhibition of cell growth.

Key SAR Observations:

- **Lactam Ring:** The replacement of the lactone ring in lamellarins with a lactam ring in azalamellarins is a key modification. The lactam NH group is thought to be responsible for the enhanced inhibitory activity through hydrogen bonding interactions with the kinase domain.[1][2]

- **A-Ring Substituents:** The nature and position of substituents on the A-ring significantly impact the potency and selectivity of **Azalamellarin N** analogs. The introduction of 3-(dimethylamino)propoxy groups at the C20 and C21 positions dramatically increases the inhibitory activity against the EGFR T790M/L858R mutant.^{[1][2]} The analog with two such groups (Analog 10) exhibited the highest potency.^{[1][2]}
- **N-Alkylation of Lactam:** N-alkylation of the lactam nitrogen in azalamellarin D with allyl or propyl groups leads to a significant decrease in cytotoxicity, highlighting the importance of the unsubstituted lactam NH for activity.^[4]
- **Kinase Selectivity:** **Azalamellarin N** analogs have also shown activity against other kinases, such as Glycogen Synthase Kinase-3 β (GSK-3 β). The lactam ring modification was found to markedly increase GSK-3 β inhibitory activity compared to the corresponding lamellarins.^[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro EGFR T790M/L858R Tyrosine Kinase Assay

This assay is designed to measure the enzymatic activity of the drug-resistant EGFR mutant and the inhibitory effects of the test compounds.

- **Reagents and Materials:**
 - Recombinant EGFR T790M/L858R enzyme
 - Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2.5mM DTT)
 - ATP (Adenosine triphosphate)
 - Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
 - Test compounds (**Azalamellarin N** analogs) dissolved in DMSO
 - Kinase-Glo® Luminescent Kinase Assay Kit
 - 96-well plates

- Plate reader capable of measuring luminescence
- Procedure:
 1. Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate in each well of a 96-well plate.
 2. Add the test compounds at various concentrations to the wells. A control with no inhibitor is also included.
 3. Initiate the kinase reaction by adding a specific concentration of ATP to each well.
 4. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 5. Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.
 6. The luminescence is measured using a plate reader.
 7. The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

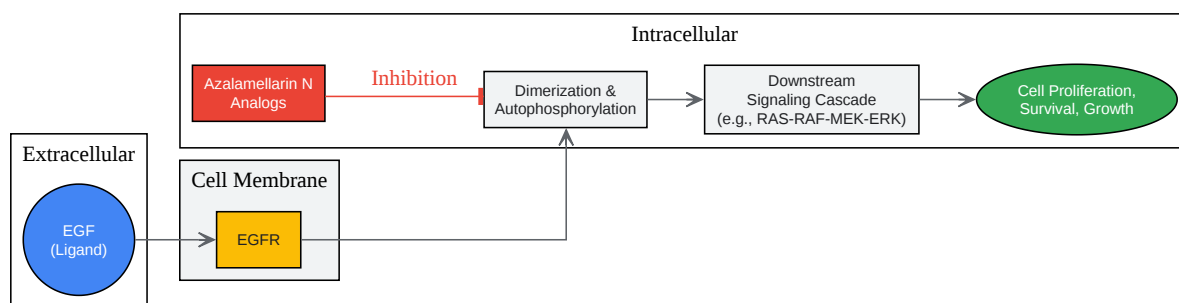
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Reagents and Materials:
 - Cancer cell lines (e.g., HuCCA-1, A549, HepG2, MOLT-3)
 - Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
 - Test compounds (**Azalamellarin N** analogs) dissolved in DMSO
 - MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader
- Procedure:
 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
 3. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
 4. Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
 5. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
 6. The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ values are determined.

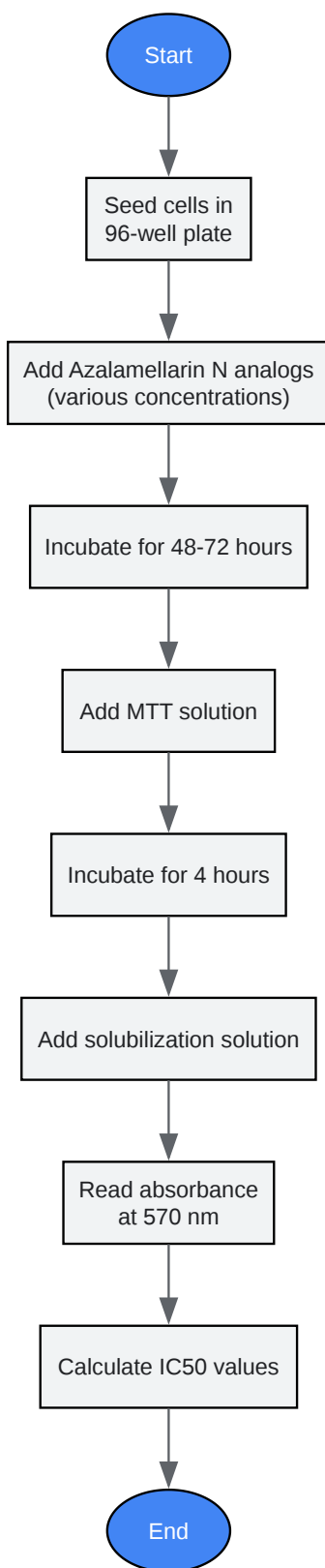
Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: EGFR signaling pathway and the inhibitory action of **Azalamellarin N** analogs.



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Caption: Workflow for determining the cytotoxicity of **Azalamellarin N** analogs using the MTT assay.

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